

Spectroscopic Profile of Hexamethyleneimine: A Technical Guide

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Introduction

Hexamethyleneimine (HMI), also known as azepane, is a cyclic secondary amine with the chemical formula C₆H₁₃N. It is a versatile building block in organic synthesis, finding applications in the development of pharmaceuticals, agricultural chemicals, and as a component in the production of certain polymers and corrosion inhibitors. A thorough understanding of its spectroscopic characteristics is essential for its identification, purity assessment, and for monitoring its transformations in chemical reactions. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for hexamethyleneimine, complete with experimental protocols and workflow visualizations.

Spectroscopic Data

The spectroscopic data for **hexamethyleneimine** is summarized in the following tables, providing a clear reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **hexamethyleneimine**, both ¹H and ¹³C NMR provide distinct signals corresponding to the different carbon and hydrogen environments within the seven-membered ring.

¹H NMR (Proton NMR) Data



The ¹H NMR spectrum of **hexamethyleneimine** in chloroform-d (CDCl₃) displays three main groups of signals corresponding to the protons on the carbon atoms at the α , β , and γ positions relative to the nitrogen atom.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
|-----------------------------|---------------|-------------|-------------------|
| ~2.84 | Triplet (t) | 4H | α-CH ₂ |
| ~1.68 | Multiplet (m) | 4H | β-CH ₂ |
| ~1.61 | Multiplet (m) | 4H | y-CH₂ |
| Variable | Broad Singlet | 1H | N-H |

Note: The chemical shift of the N-H proton is variable and depends on concentration, temperature, and solvent.

¹³C NMR (Carbon-13) NMR Data

The proton-decoupled ¹³C NMR spectrum of **hexamethyleneimine** shows three distinct signals for the three unique carbon environments in the molecule.

| Chemical Shift (δ) (ppm) | Assignment |
|--------------------------|------------|
| ~47.9 | α-С |
| ~30.5 | β-С |
| ~27.3 | у-С |

Infrared (IR) Spectroscopy

The IR spectrum of **hexamethyleneimine** exhibits characteristic absorption bands that correspond to the vibrational modes of its functional groups. The spectrum is typically acquired for a neat liquid sample.



| Wavenumber (cm⁻¹) | Vibration | Intensity |
|-------------------|--------------------------------------|---------------|
| ~3280 | N-H Stretch | Medium, Broad |
| 2920, 2850 | C-H Stretch (asymmetric & symmetric) | Strong |
| 1450 | CH ₂ Scissoring | Medium |
| 1120 | C-N Stretch | Medium |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **hexamethyleneimine** results in the formation of a molecular ion and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Proposed Fragment |
|-----|------------------------|---|
| 99 | 65 | [M] ⁺ (Molecular Ion) |
| 98 | 26 | [M-H]+ |
| 70 | 100 | [M-C₂H₅]+ (Base Peak) |
| 57 | 53 | [M-C₃H ₆] ⁺ |
| 56 | 67 | [M-C ₃ H ₇]+ |
| 43 | 79 | [C ₃ H ₇] ⁺ |
| 30 | 71 | [CH ₂ NH ₂]+ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a general guide and may be adapted based on the specific instrumentation available.

NMR Spectroscopy Protocol

Sample Preparation:



- Prepare a solution of hexamethyleneimine by dissolving approximately 10-20 mg of the neat liquid in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16-32 scans.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

- Spectrometer: 100 MHz or higher corresponding frequency.
- Pulse Program: Proton-decoupled pulse sequence.
- Number of Scans: 512-1024 scans.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy Protocol

Sample Preparation:

- Ensure the ATR crystal or salt plates (NaCl or KBr) of the FTIR spectrometer are clean.
- For a neat liquid sample, place a single drop of hexamethyleneimine directly onto the ATR
 crystal or between two salt plates to form a thin liquid film.



Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Mode: Attenuated Total Reflectance (ATR) or Transmission.
- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32 scans co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the empty ATR crystal or clean salt plates should be acquired prior to the sample analysis.

Mass Spectrometry Protocol

Sample Introduction and Ionization:

- Introduce a small amount of the liquid sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- If using GC-MS, dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

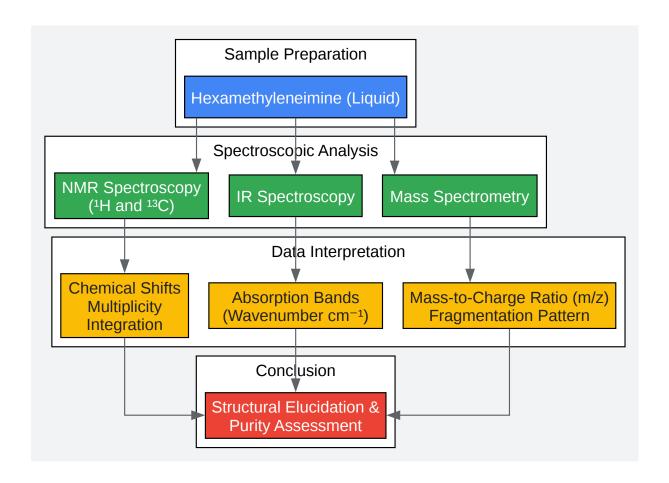
Data Acquisition:

- Spectrometer: Electron Ionization Mass Spectrometer (EI-MS).
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Mass Range: m/z 10-200.
- Scan Speed: 1 scan/second.

Visualizations



The following diagrams illustrate the experimental workflow for the spectroscopic analysis of **hexamethyleneimine** and the relationship between the spectroscopic data and its chemical structure.



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Caption: Experimental workflow for the spectroscopic analysis of **Hexamethyleneimine**.

Caption: Correlation of spectroscopic data with the structure of **Hexamethyleneimine**.

Safety Information

Hexamethyleneimine is a flammable liquid and is corrosive. It is toxic if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage.[1][2][3][4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should



be worn at all times when handling this chemical. All work should be conducted in a well-ventilated fume hood.[1][5]

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